molecular formula C19H16BrNO3S2 B11670093 (5E)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11670093
M. Wt: 450.4 g/mol
InChI Key: FTYIQSWBDPMITP-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, which is characterized by a thiazolidine ring fused with a carbonyl group. The presence of bromine, methoxy, and phenyl groups in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-bromoethanol with 3-methoxybenzaldehyde to form the intermediate 4-(2-bromoethoxy)-3-methoxybenzaldehyde. This intermediate is then reacted with thiosemicarbazide to yield the corresponding thiosemicarbazone. Finally, cyclization of the thiosemicarbazone with phenyl isothiocyanate under basic conditions results in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Benzothiazole derivatives: Compounds with a similar thiazolidinone ring structure.

    Phenolic compounds: Molecules with similar aromatic ring structures and functional groups.

Uniqueness

(5E)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the bromoethoxy and methoxy groups, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C19H16BrNO3S2

Molecular Weight

450.4 g/mol

IUPAC Name

(5E)-5-[[4-(2-bromoethoxy)-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16BrNO3S2/c1-23-16-11-13(7-8-15(16)24-10-9-20)12-17-18(22)21(19(25)26-17)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3/b17-12+

InChI Key

FTYIQSWBDPMITP-SFQUDFHCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCBr

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.